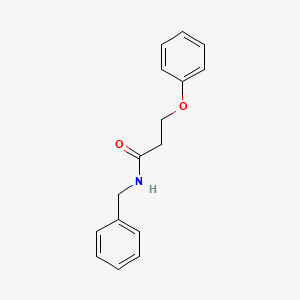
N-benzyl-3-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzyl-3-phenoxypropanamide” is an organic compound . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of similar compounds, such as N-Benzyl-3-nitroaniline (NB3N), has been reported in the literature . NB3N single crystals were developed by a slow evaporation solution growth synthesis method . The synthesis involved the use of 3-nitroaniline and benzaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C16H17NO . The average mass is 239.312 Da and the monoisotopic mass is 239.131012 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 457.9±34.0 °C at 760 mmHg, and a flash point of 276.6±10.6 °C . The compound has a molar refractivity of 73.2±0.3 cm3, and a polar surface area of 29 Å2 .Applications De Recherche Scientifique
Plant-Microorganism Interactions
Phenolic compounds, such as benzoic acid and 3-phenylpropanoic acid, have been identified in tobacco root exudates and shown to affect the growth of rhizosphere microorganisms. These compounds can promote the growth of both pathogens and antagonistic bacteria at low concentrations, while inhibiting bacterial growth at higher concentrations. This suggests potential applications in agriculture for managing soil microbial communities and enhancing plant health (Liu et al., 2015).
Antiparasitic Activity
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds demonstrate significant antiparasitic properties, suggesting their potential as leads for developing new treatments for HAT (Buchynskyy et al., 2017).
Histone Deacetylase Inhibition
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed and synthesized as novel histone deacetylase inhibitors, showing inhibitory activity against the enzymes and demonstrating antiproliferative activity against cancer cell lines. This highlights potential applications in cancer therapy, specifically for treatments targeting histone deacetylase (Jiao et al., 2009).
Avian Repellency
Studies on phenylpropanoids, such as coniferyl and cinnamyl derivatives, have explored their utility as bird repellents. The structure-activity relationships inferred from these studies suggest potential applications in pest management, particularly for protecting crops from avian pests (Jakubas et al., 1992).
Safety and Hazards
The safety data sheet for “N-benzyl-3-phenoxypropanamide” suggests that personal protective equipment and face protection should be worn when handling the compound . It should not be inhaled, ingested, or come into contact with skin or eyes . In case of contact, appropriate first aid measures should be taken .
Orientations Futures
The future directions for “N-benzyl-3-phenoxypropanamide” and similar compounds could involve their use in optoelectronic materials . Nonlinear optical (NLO) materials, such as N-Benzyl-3-nitroaniline (NB3N), have attracted a lot of interest recently because they can be employed for optoelectronic polarization control and frequency conversion .
Propriétés
IUPAC Name |
N-benzyl-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBEBSIBTXWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

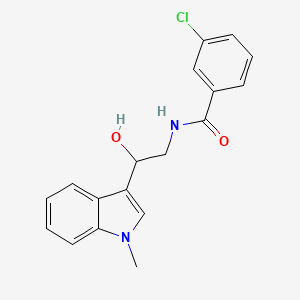
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)
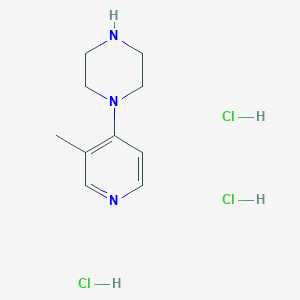

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)
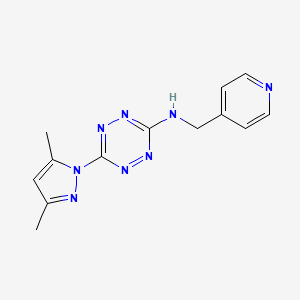

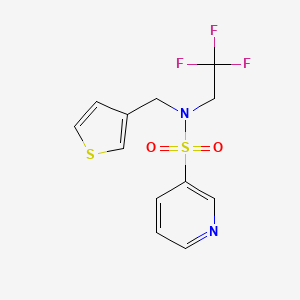
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-((4-methoxyphenyl)sulfonyl)acetamide](/img/structure/B2745391.png)
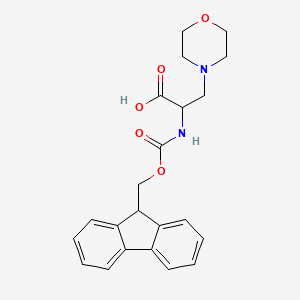

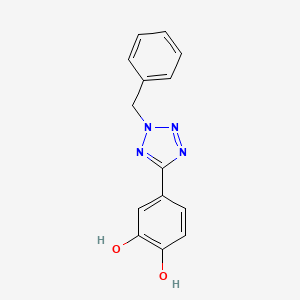
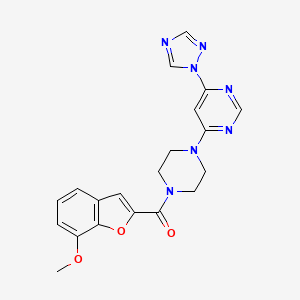
![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)